molecular formula C19H19ClN2O3S B11373694 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11373694
M. Wt: 390.9 g/mol
InChI Key: OMDZKEFOKSORCO-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Morpholine Moiety: The morpholine group is added through a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene core is replaced by the morpholine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the benzothiophene core can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzothiophene core.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(furan-2-yl)-2-(azepan-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

The presence of the morpholine moiety in 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide distinguishes it from similar compounds. Morpholine imparts unique electronic and steric properties, potentially enhancing the compound’s interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H19ClN2O3S/c20-17-13-4-1-2-6-16(13)26-18(17)19(23)21-12-14(15-5-3-9-25-15)22-7-10-24-11-8-22/h1-6,9,14H,7-8,10-12H2,(H,21,23)

InChI Key

OMDZKEFOKSORCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CO4

Origin of Product

United States

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